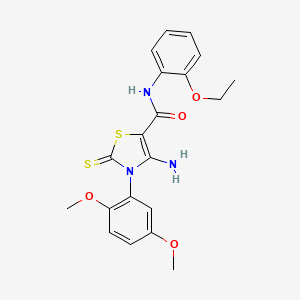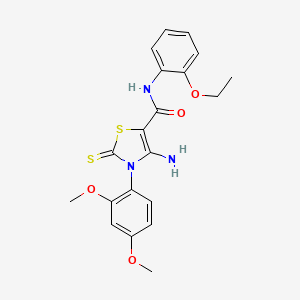![molecular formula C18H26N2O3S B6573301 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide CAS No. 946351-71-9](/img/structure/B6573301.png)
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide” is a chemical compound . It is also known by its CAS Number: 927996-55-2 . The compound has a molecular weight of 240.33 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide was synthesized by the Miyaura borylation and sulfonylation reactions .Molecular Structure Analysis
The IUPAC name for the compound is 1-(ethylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinamine . The InChI Code is 1S/C11H16N2O2S/c1-2-16(14,15)13-7-3-4-9-5-6-10(12)8-11(9)13/h5-6,8H,2-4,7,12H2,1H3 .Physical And Chemical Properties Analysis
The compound is a powder with a storage temperature at room temperature .科学的研究の応用
ETC has been used in a variety of scientific research applications, such as in the study of cellular signaling pathways, drug development, and drug metabolism. In particular, ETC has been used to study the effects of drugs on the endocannabinoid system, as well as to investigate the effects of drugs on the expression of certain genes. Additionally, ETC has been used to study the effects of drugs on the regulation of cell cycle progression and apoptosis.
作用機序
The exact mechanism of action of ETC is not yet fully understood. However, it is believed that ETC acts as an agonist of the endocannabinoid system, which is involved in many physiological processes, such as pain, memory, and appetite. Additionally, ETC has been found to interact with a variety of other receptors, such as the serotonin receptor, and has been found to modulate the expression of certain genes.
Biochemical and Physiological Effects
ETC has been found to have a variety of biochemical and physiological effects. In particular, ETC has been found to modulate the activity of the endocannabinoid system, as well as to modulate the expression of certain genes. Additionally, ETC has been found to have anti-inflammatory, antioxidant, and antinociceptive effects.
実験室実験の利点と制限
ETC is an attractive molecule for use in laboratory experiments due to its small size and relatively low toxicity. Additionally, ETC has been found to be stable in a variety of solvents and can be easily synthesized from readily available starting materials. However, ETC has been found to have a limited shelf life and can be degraded by light and oxygen. Additionally, ETC has been found to have a limited solubility in certain solvents, which can limit its use in certain experiments.
将来の方向性
The potential future directions for ETC are numerous. For example, ETC could be used to further investigate the effects of drugs on the endocannabinoid system and the expression of certain genes. Additionally, ETC could be used to study the effects of drugs on other pathways, such as the immune system, or to study the effects of drugs on other physiological processes, such as pain, memory, and appetite. Additionally, ETC could be used to develop novel drugs and therapeutics. Finally, ETC could be used to further investigate the biochemical and physiological effects of ETC, as well as to develop more efficient and cost-effective synthesis methods.
合成法
ETC is synthesized from the reaction of 1-ethanesulfonyl-1,2,3,4-tetrahydroquinoline-7-yl (ETQ) and cyclohexanecarboxylic acid (CHCA). The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and is conducted in an aqueous solution. The reaction yields a product that is a mixture of the desired ETC and an impurity of the ethanesulfonamide byproduct. The mixture is then purified using a variety of techniques, such as column chromatography, thin-layer chromatography, or recrystallization.
Safety and Hazards
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-2-24(22,23)20-12-6-9-14-10-11-16(13-17(14)20)19-18(21)15-7-4-3-5-8-15/h10-11,13,15H,2-9,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYWESALJVRTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6573230.png)
![N-(2-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6573247.png)

![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6573258.png)

![N-(2,4-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6573269.png)
![5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6573280.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6573290.png)
![2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(furan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6573296.png)
![3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B6573303.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B6573307.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B6573310.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide](/img/structure/B6573315.png)
![2-(4-chlorophenoxy)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B6573320.png)